

Pentaerythritol CAS number and molecular structure

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Compound of Interest

Compound Name: Pentaerythritol

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Pentaerythritol: A Comprehensive Technical Guide

CAS Number: 115-77-5

Molecular Formula: $C(CH_2OH)_4$

Abstract

This technical guide provides an in-depth overview of **pentaerythritol**, a highly versatile polyhydric alcohol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications. This document includes structured data tables for key quantitative information, detailed experimental protocols, and visualizations of its synthesis and the signaling pathway of its notable derivative, **pentaerythritol** tetranitrate (PETN).

Introduction

Pentaerythritol, systematically named 2,2-bis(hydroxymethyl)propane-1,3-diol, is a white, crystalline organic compound.[1] Its structure consists of a central neopentane core with four primary hydroxyl groups.[2] This unique, highly symmetrical, and polyfunctional structure makes it a valuable building block in the synthesis of a wide range of chemical products.[2] It is a key component in the production of alkyd resins, varnishes, plasticizers, and the well-known explosive and vasodilator, **pentaerythritol** tetranitrate (PETN).[2] In the field of drug

development, its compact and multi-functional nature makes it an attractive scaffold for combinatorial chemistry and the synthesis of novel therapeutic agents.[3]

Molecular Structure and Properties

The molecular structure of **pentaerythritol** features a quaternary central carbon atom bonded to four hydroxymethyl (-CH₂OH) groups. This arrangement results in a highly symmetrical, spherical molecule.

Molecular Structure:

The physical and chemical properties of **pentaerythritol** are summarized in the table below.

Property	Value	Reference
CAS Number	115-77-5	[2]
Molecular Formula	C(CH ₂ OH) ₄	[2]
Molar Mass	136.15 g/mol	---
Appearance	White crystalline solid	[1]
Melting Point	260.5 °C	---
Boiling Point	276 °C at 30 mmHg	---
Density	1.396 g/cm ³	---
Solubility in Water	5.6 g/100 mL at 15 °C	---
IUPAC Name	2,2-bis(hydroxymethyl)propane-1,3-diol	[2]

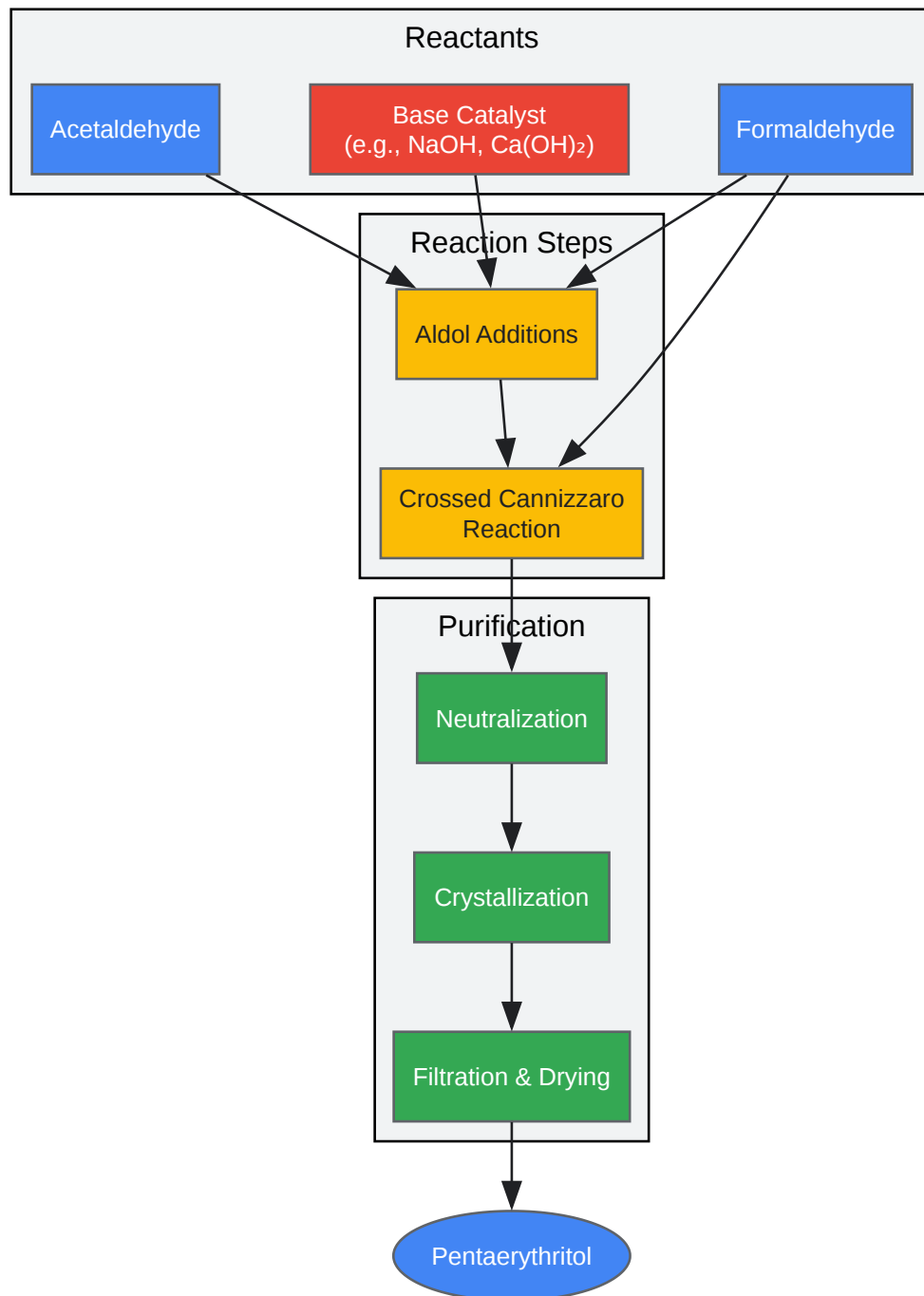
Synthesis of Pentaerythritol

The industrial synthesis of **pentaerythritol** is typically achieved through a base-catalyzed reaction between acetaldehyde and an excess of formaldehyde.[4][5] The process involves a series of aldol additions followed by a crossed Cannizzaro reaction.[6]

Synthesis Workflow

The overall synthesis process can be visualized as a multi-step workflow, starting from the raw materials to the final purified product.

Pentaerythritol Synthesis Workflow



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Caption: A flowchart illustrating the major stages in the industrial synthesis of **pentaerythritol**.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a typical laboratory-scale synthesis of **pentaerythritol**.

Materials:

- Acetaldehyde
- Formaldehyde (37% aqueous solution)
- Sodium Hydroxide (NaOH)
- Formic Acid
- Deionized Water
- Ethanol

Procedure:

- In a reaction vessel equipped with a stirrer and a thermometer, combine four molar equivalents of formaldehyde with one molar equivalent of acetaldehyde in an aqueous solution.
- Slowly add a solution of sodium hydroxide as a catalyst while maintaining the reaction temperature between 20-25°C.
- After the initial exothermic reaction subsides, continue stirring the mixture for several hours at a slightly elevated temperature (around 50-60°C) to drive the reaction to completion.
- Neutralize the reaction mixture with formic acid to a pH of approximately 7.5-8.0.
- Concentrate the resulting solution by evaporation under reduced pressure to induce crystallization of **pentaerythritol**.
- Collect the crude **pentaerythritol** crystals by filtration.

- Recrystallize the crude product from hot water or ethanol to obtain high-purity **pentaerythritol**.
- Dry the purified crystals in a vacuum oven.

Characterization of Pentaerythritol

The identity and purity of synthesized **pentaerythritol** can be confirmed using various analytical techniques.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Protocol: A small amount of the dried **pentaerythritol** sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded over the range of 4000-400 cm^{-1} .
- Expected Peaks: A broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching of the hydroxyl groups. A strong peak around 1040 cm^{-1} due to the C-O stretching vibration. C-H stretching vibrations are observed around 2800-3000 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Protocol: Dissolve a small amount of **pentaerythritol** in a suitable deuterated solvent (e.g., DMSO- d_6). Record the ^1H and ^{13}C NMR spectra.
- Expected ^1H NMR Signals (in DMSO- d_6): A singlet for the methylene protons (- CH_2 -) and a signal for the hydroxyl protons (-OH).
- Expected ^{13}C NMR Signals (in DMSO- d_6): A signal for the methylene carbons and a signal for the central quaternary carbon.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

- Protocol: An aqueous solution of **pentaerythritol** can be analyzed using a suitable column (e.g., a weakly crosslinked styrene-divinylbenzene resin) with a dilute acid solution (e.g.,

0.0002 M sulfuric acid) as the mobile phase.[7] Detection can be achieved using a spectrophotometric detector at a wavelength of 190 nm.[7]

- Application: This method is effective for determining the concentration of **pentaerythritol** in aqueous solutions and assessing its purity.[7]

Applications in Drug Development and Medicinal Chemistry

The highly functionalized and compact structure of **pentaerythritol** makes it an excellent scaffold for the synthesis of diverse molecular architectures in drug discovery.[3][8]

Pentaerythritol as a Molecular Scaffold

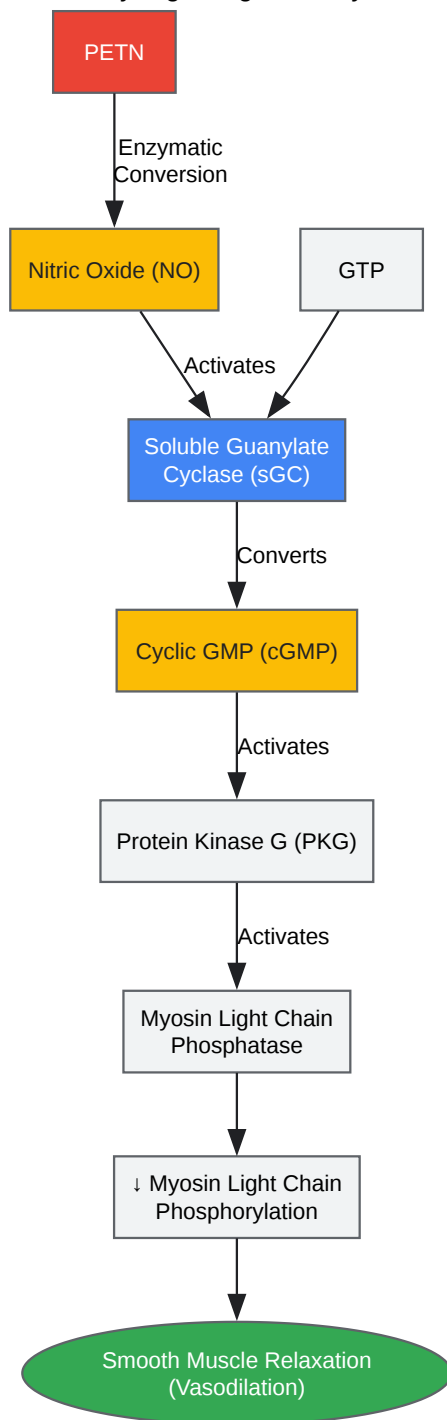
Pentaerythritol can be used as a central core to which various pharmacophores or functional groups can be attached, leading to the creation of libraries of compounds for high-throughput screening.[3] Its four hydroxyl groups can be differentially protected and functionalized to create complex and diverse molecular entities.[8]

Pentaerythritol Tetranitrate (PETN) and its Vasodilatory Mechanism

Pentaerythritol tetranitrate (PETN) is a well-known derivative of **pentaerythritol** used medically as a vasodilator for the treatment of angina pectoris.[9][10] Its mechanism of action involves the release of nitric oxide (NO), a potent signaling molecule.[11]

The signaling pathway for PETN-induced vasodilation is as follows:

Vasodilatory Signaling Pathway of PETN



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Caption: The signaling cascade initiated by **pentaerythritol** tetranitrate (PETN) leading to vasodilation.

The enzymatic conversion of PETN releases nitric oxide, which in turn activates soluble guanylate cyclase (sGC).[1][11] This leads to an increase in cyclic guanosine monophosphate (cGMP), which ultimately results in the relaxation of vascular smooth muscle and vasodilation.
[9]

Conclusion

Pentaerythritol is a fundamental and versatile chemical building block with a broad range of applications, from industrial manufacturing to the frontiers of drug discovery. Its unique molecular architecture, characterized by a neopentane core and four primary hydroxyl groups, provides a foundation for the synthesis of a myriad of complex molecules. This guide has provided a comprehensive overview of its core technical aspects, including its chemical identity, properties, synthesis, and characterization, with a particular focus on its relevance to researchers and professionals in the chemical and pharmaceutical sciences.

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